molecular formula C18H27BO4 B569971 Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)butanoate CAS No. 1282659-60-2

Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)butanoate

Cat. No.: B569971
CAS No.: 1282659-60-2
M. Wt: 318.22
InChI Key: AEPIHPYIIHLBHG-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)butanoate is a boronic ester derivative featuring a butanoate ester group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety attached to a phenyl ring. This compound is primarily utilized in cross-coupling reactions, such as Suzuki-Miyaura couplings, due to the stability and reactivity of its boron-containing group . Its synthesis involves nickel-catalyzed reductive alkylation between 2-(4-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and ethyl 4-bromobutanoate at 60°C for 19–20 hours . Alternatively, it can be prepared via nucleophilic substitution using cesium carbonate as a base and ethyl bromopropanoate under reflux conditions .

Biological Activity

Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)butanoate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₂₁BO₄
  • Molecular Weight : 240.10 g/mol
  • CAS Number : 1215107-29-1
  • Storage Conditions : Inert atmosphere at 2–8°C

The biological activity of this compound can be attributed to its interactions with various biological targets:

  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit selective cytotoxicity against certain cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of breast cancer cells (MDA-MB-231) while sparing normal cells (MCF10A), suggesting a favorable therapeutic window.
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against multidrug-resistant strains of bacteria. It demonstrated MIC values ranging from 4–8 μg/mL against Staphylococcus aureus and Mycobacterium species .
  • Enzyme Inhibition : this compound has been identified as a potential inhibitor of matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and tissue remodeling .

Pharmacokinetics

Pharmacokinetic studies using animal models have provided insights into the absorption and metabolism of the compound:

  • Bioavailability : The compound exhibited moderate bioavailability with a peak plasma concentration (CmaxC_{max}) of approximately 592 ± 62 mg/mL.
  • Half-Life : The elimination half-life was found to be prolonged (>12 hours), indicating sustained exposure in systemic circulation .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer effects of this compound on MDA-MB-231 cells:

TreatmentIC50 (μM)Effect on Normal CellsNotes
Compound X0.126MinimalSignificant apoptosis induction observed

This study highlighted the compound's potential as a targeted therapy for triple-negative breast cancer.

Case Study 2: Antimicrobial Activity

A series of experiments assessed the antimicrobial activity against resistant bacterial strains:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus6
Mycobacterium abscessus8

These results suggest that this compound could be a candidate for further development in treating resistant infections .

Safety and Toxicology

Toxicological evaluations have indicated that this compound possesses acceptable safety profiles at therapeutic doses. Studies involving oral administration in animal models showed no significant adverse effects at doses up to 800 mg/kg .

Scientific Research Applications

Medicinal Chemistry

Drug Development
Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)butanoate has been studied for its potential as a drug candidate. Its boron-containing structure offers unique reactivity that can be exploited in drug design. For instance, compounds with boron atoms have shown promise in targeting specific biological pathways due to their ability to form stable complexes with biomolecules .

Case Study: Anticancer Activity
Research has indicated that derivatives of boron compounds may exhibit anticancer properties. In a study focusing on the structure-activity relationship of boron-containing compounds, ethyl derivatives were synthesized and tested for their ability to inhibit cancer cell proliferation. The results suggested that modifications to the ethyl group could enhance cytotoxic effects against various cancer cell lines .

Materials Science

Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for creating advanced materials with tailored properties. The boron moiety can act as a cross-linking agent in polymer synthesis, improving mechanical strength and thermal stability .

Nanocomposites
Recent studies have shown that this compound can be utilized in the development of nanocomposites. By integrating it into nanomaterials, researchers have achieved enhanced electrical and thermal conductivity. This application is particularly relevant in the field of electronics and energy storage systems .

Organic Synthesis

Reagent in Chemical Reactions
this compound serves as a versatile reagent in organic synthesis. Its ability to participate in various coupling reactions makes it valuable for synthesizing complex organic molecules. For example, it can be used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds efficiently .

Table: Summary of Applications

Application Area Details
Medicinal ChemistryPotential drug candidate; anticancer activity demonstrated in derivative studies
Materials ScienceUsed as a cross-linking agent; enhances properties of polymers and nanocomposites
Organic SynthesisActs as a reagent in Suzuki-Miyaura reactions; facilitates the formation of complex molecules

Q & A

Basic Questions

Q. What are the common synthetic routes for Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)butanoate?

  • Methodological Answer : Two primary routes are documented:

  • Nickel-catalyzed reductive alkylation : Reacting 2-(4-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with ethyl 4-bromobutanoate using nickel catalysts at 60°C for 19–20 hours .
  • Alkylation under reflux : Using cesium carbonate in anhydrous THF with ethyl bromopropanoate or bromoacetate derivatives under nitrogen atmosphere, followed by reflux and purification via acid-base extraction .

Q. How is this compound characterized structurally?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical. For example, tert-butyl derivatives of similar boronate esters show distinct peaks for aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 1.0–1.3 ppm) . High-resolution mass spectrometry (HRMS) or DART-MS confirms molecular weight .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid skin contact. Conduct reactions in fume hoods due to volatile solvents (e.g., THF, DCM). Post-experiment waste should be segregated and processed by certified disposal services, as boronate esters can hydrolyze into toxic boric acid derivatives .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis. Desiccants (e.g., silica gel) minimize moisture exposure. Avoid prolonged exposure to light, which may degrade the dioxaborolane ring .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions involving this compound be optimized?

  • Methodological Answer : Use Pd catalysts (e.g., PdCl₂(dppf)) with triphenylphosphine ligands in polar aprotic solvents (DMF or DMSO). Maintain a 1:1 molar ratio of boronate ester to aryl halide. Add Na₂CO₃ (2M) as a base to neutralize HBr byproducts. Yields >80% are achievable at 80–100°C .

Q. What purification challenges arise with this compound, and how are they addressed?

  • Methodological Answer : Co-elution of boronate esters with unreacted starting materials is common. Use silica gel chromatography with gradients of pentane/EtOAc (5:1 → 1:1) containing 1% triethylamine to suppress boronic acid formation . Acidic workup (1N HCl) removes residual cesium salts .

Q. Why might catalytic systems differ for reactions involving this boronate ester?

  • Methodological Answer : Nickel catalysts (e.g., Ni(cod)₂) are preferred for reductive alkylation to avoid β-hydride elimination in alkyl halides, while palladium is standard for Suzuki couplings due to superior oxidative addition with aryl halides . Catalyst choice depends on substrate compatibility and reaction mechanism.

Q. What role does this compound play in materials science applications?

  • Methodological Answer : As a boronate ester intermediate, it enables synthesis of OLED emitters via coupling with electron-deficient aryl cyanides or triazines. For example, meta-terphenyl-linked donor-acceptor dyads exhibit tunable intramolecular charge transfer properties .

Q. How do steric and electronic factors influence its reactivity in cross-couplings?

  • Methodological Answer : The tetramethyl dioxaborolane group enhances stability but reduces electrophilicity. Electron-withdrawing substituents on the aryl ring (e.g., –CN) improve coupling efficiency. Steric hindrance from the butanoate chain may require longer reaction times or elevated temperatures .

Q. What strategies mitigate low yields in multi-step syntheses involving this compound?

  • Methodological Answer : Optimize stoichiometry (1.0–1.2 equiv boronate ester) and catalyst loading (5–10 mol%). For low-yielding steps (e.g., <50%), employ iterative couplings or protect reactive sites (e.g., carboxylic acids as esters). Monitoring via TLC or LC-MS identifies incomplete reactions early .

Q. Data Contradictions and Resolution

  • Catalyst Efficiency : reports nickel-catalyzed alkylation, while –6 use palladium for cross-couplings. This reflects differing mechanisms (alkylation vs. aryl coupling), not inconsistency. Researchers must select catalysts based on reaction type .
  • Yield Variability : Yields range from 21% to 80% in similar reactions (e.g., vs. 7). Factors like substrate purity, solvent degassing, and catalyst batch quality account for discrepancies. Reproducibility requires strict control of anhydrous conditions and inert atmospheres .

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)butanoate and analogous compounds:

Compound Name Molecular Formula Substituents/Modifications Key Applications/Properties Reference ID
This compound C₁₈H₂₅BO₄ Butanoate ester, phenyl-pinacol boronate Suzuki-Miyaura coupling, drug intermediate
4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]morpholine C₁₇H₂₃BF₃NO₃ Morpholine ring, trifluoromethyl group Enhanced solubility, fluorinated drug design
Ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate C₁₆H₂₃BO₄ Acetate ester (shorter chain) Intermediate for fluorescent probes
Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-1-enecarboxylate C₁₅H₂₃BO₄ Cyclohexene ring, carboxylate ester Conformationally restricted scaffolds
Ethyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)butanoate C₁₀H₁₉BO₄ Dioxaborinane ring (5,5-dimethyl) Alternative boron source for coupling reactions

Key Observations

Ester Chain Length: The butanoate ester in the target compound provides greater steric bulk and lipophilicity compared to the acetate variant (C₁₆H₂₃BO₄) . This may influence solubility and reaction kinetics in cross-coupling reactions.

Boron Heterocycle Variations :

  • Compounds with 5,5-dimethyl-1,3,2-dioxaborinane (e.g., C₁₀H₁₉BO₄) exhibit reduced steric hindrance around boron compared to the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, which may alter reactivity in Suzuki-Miyaura couplings .

Ring Systems :

  • Cyclohexene-containing derivatives (e.g., C₁₅H₂₃BO₄) introduce conformational rigidity, which is advantageous in designing enzyme inhibitors or materials with defined geometries .

Properties

IUPAC Name

ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BO4/c1-7-15(16(20)21-8-2)13-9-11-14(12-10-13)19-22-17(3,4)18(5,6)23-19/h9-12,15H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEPIHPYIIHLBHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(CC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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